molecular formula C11H8BrNO2 B1530681 Methyl 4-bromoisoquinoline-1-carboxylate CAS No. 1512077-05-2

Methyl 4-bromoisoquinoline-1-carboxylate

Cat. No. B1530681
M. Wt: 266.09 g/mol
InChI Key: KNFXYFNXGJHAEI-UHFFFAOYSA-N
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Description

“Methyl 4-bromoisoquinoline-1-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It has a molecular weight of 266.09 .


Synthesis Analysis

The synthesis of “Methyl 4-bromoisoquinoline-1-carboxylate” and similar compounds has been a topic of research . For instance, a green and efficient synthetic methodology has been developed for the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides . Another study discusses a selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolones .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromoisoquinoline-1-carboxylate” can be represented by the formula C11H8BrNO2 .


Physical And Chemical Properties Analysis

“Methyl 4-bromoisoquinoline-1-carboxylate” is a solid at room temperature . The boiling point and other physical properties are not explicitly mentioned in the search results.

Scientific Research Applications

  • Organic Synthesis

    • Methyl 4-bromoisoquinoline-1-carboxylate is a building block used in biochemical research .
    • Isoquinolines, the broader class of compounds to which Methyl 4-bromoisoquinoline-1-carboxylate belongs, have a variety of applications in synthetic organic chemistry .
    • Methods of application include green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives . These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
  • Medicinal Chemistry

    • Isoquinolines are found in many natural products and synthetic pharmaceuticals .
    • A new series of hybrid conjugates of N-(7-chloroquinolin-4-yl) piperazine-1-carbothioamide and 1,3,5-triazine derivatives have considerable antimalarial activity against both wild and mutant parasites .
  • Synthesis of Biologically and Pharmaceutically Active Quinoline

    • Quinoline, a class of compounds to which Methyl 4-bromoisoquinoline-1-carboxylate belongs, has versatile applications in the fields of industrial and synthetic organic chemistry .
    • It plays a major role in medicinal chemistry .
    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
  • Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone

    • A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone has been reported .
    • 2-Alkynyl benzyl azides underwent an electrocyclic reaction catalysed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .
    • A bromine was introduced into the products which makes the methodology more attractive for organic synthesis .
  • Green Chemistry Approach

    • This approach provides a way to design products in a simplified manner and has less feedstock, minimum waste, low energy consumption, less hazardous, renewable materials, high atom economy, reduce reaction steps and green catalysts that improve the efficiency of the reaction .
  • Synthesis of Biologically Active Quinoline Derivatives

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • A new series of hybrid conjugates of N-(7-chloroquinolin-4-yl) piperazine-1-carbothioamide and 1,3,5-triazine derivatives have considerable antimalarial activity against both wild and mutant parasites .
    • Various synthesis protocols have been reported in the literature for the construction of this scaffold .
  • Synthesis of 2-Methylquinoline

    • 2-Methylquinoline and its derivatives have shown substantial biological activities .
    • There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best .
  • Use in Medicinal Chemistry

    • Methyl 4-bromoisoquinoline-1-carboxylate is used in medicinal chemistry .

Safety And Hazards

“Methyl 4-bromoisoquinoline-1-carboxylate” is classified as a warning substance. The hazard statements include H302-H315-H320-H335, indicating potential hazards if swallowed, in contact with skin, eyes, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-bromoisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)10-8-5-3-2-4-7(8)9(12)6-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFXYFNXGJHAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromoisoquinoline-1-carboxylate

CAS RN

1512077-05-2
Record name METHYL 4-BROMOISOQUINOLINE-1-CARBOXYLATE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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